molecular formula C25H27ClFN5O2 B12189371 6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12189371
M. Wt: 484.0 g/mol
InChI Key: CLFOTKRGDDCPGD-UHFFFAOYSA-N
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Description

6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a beta-carboline core, a piperazine ring, and both chloro and fluoro substituents, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the amidrazones can be synthesized via direct interaction of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . This is followed by intramolecular cyclization mediated by polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the beta-carboline core, sets it apart from other similar compounds .

Properties

Molecular Formula

C25H27ClFN5O2

Molecular Weight

484.0 g/mol

IUPAC Name

6-chloro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C25H27ClFN5O2/c26-17-1-6-22-21(15-17)20-8-10-32(16-23(20)29-22)25(34)28-9-7-24(33)31-13-11-30(12-14-31)19-4-2-18(27)3-5-19/h1-6,15,29H,7-14,16H2,(H,28,34)

InChI Key

CLFOTKRGDDCPGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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